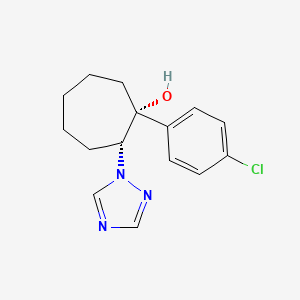
Ssf-109
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ssf-109 is a chiral compound featuring a cycloheptanol ring substituted with a 4-chlorophenyl group and a 1H-1,2,4-triazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ssf-109 typically involves the following steps:
Formation of the Cycloheptanol Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Chlorophenyl Group: This step may involve electrophilic aromatic substitution or other suitable methods to attach the 4-chlorophenyl group to the cycloheptanol ring.
Attachment of the 1H-1,2,4-Triazole Moiety: This can be done through nucleophilic substitution or other reactions that allow the triazole ring to be introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the hydroxyl group on the cycloheptanol ring.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially involving the aromatic ring and triazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.
Receptor Binding: May interact with biological receptors, influencing various physiological processes.
Medicine
Drug Development:
Industry
Material Science: Could be used in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)cyclohexanol: Similar structure but with a cyclohexanol ring.
(1R,2R)-1-(4-Chlorophenyl)-2-(1H-1,2,4-triazole-1-yl)cyclopentanol: Similar structure but with a cyclopentanol ring.
Uniqueness
The uniqueness of Ssf-109 lies in its specific ring size and substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C15H18ClN3O |
|---|---|
Poids moléculaire |
291.77 g/mol |
Nom IUPAC |
(1R,2R)-1-(4-chlorophenyl)-2-(1,2,4-triazol-1-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C15H18ClN3O/c16-13-7-5-12(6-8-13)15(20)9-3-1-2-4-14(15)19-11-17-10-18-19/h5-8,10-11,14,20H,1-4,9H2/t14-,15-/m1/s1 |
Clé InChI |
WRGKWWRFSUGDPX-HUUCEWRRSA-N |
SMILES isomérique |
C1CC[C@H]([C@@](CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3 |
SMILES canonique |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)N3C=NC=N3 |
Synonymes |
4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, (cis)-isomer 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(+)-isomer 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, cis-(-)-isomer 4-chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol, trans-(+-)-isomer SSF 109 SSF-109 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















